molecular formula C10H13BrO2 B14766450 5-Bromo-2-isobutoxyphenol

5-Bromo-2-isobutoxyphenol

Cat. No.: B14766450
M. Wt: 245.11 g/mol
InChI Key: ANSLNTXBUSFEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-isobutoxyphenol (CAS: [hypothetical, as specific data is unavailable]) is a brominated phenolic compound characterized by a hydroxyl group at the 2-position of the benzene ring, substituted with an isobutoxy group, and a bromine atom at the 5-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical intermediates, agrochemicals, and organic synthesis. The bromine atom enhances electrophilic reactivity, while the bulky isobutoxy group influences steric hindrance and solubility.

Synthesis typically involves bromination of 2-isobutoxyphenol using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Purification via column chromatography yields the final product as a crystalline solid or oil, depending on the protocol.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

5-bromo-2-(2-methylpropoxy)phenol

InChI

InChI=1S/C10H13BrO2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,12H,6H2,1-2H3

InChI Key

ANSLNTXBUSFEKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-isobutoxyphenol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-isobutoxyphenol may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and environmentally friendly solvents is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isobutoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: The corresponding phenol without the bromine atom.

    Substitution: Phenolic compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-isobutoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for creating more complex molecules through cross-coupling reactions.

Biology: In biological research, bromophenols like 5-Bromo-2-isobutoxyphenol are studied for their potential antimicrobial and antifungal properties. They are also used in the development of bioactive compounds for pharmaceutical applications.

Medicine: The compound’s phenolic structure allows it to interact with biological targets, making it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, 5-Bromo-2-isobutoxyphenol is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its brominated structure imparts unique properties to these materials, enhancing their performance and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

  • 5-Chloro-2-isobutoxyphenol: Chlorine replaces bromine.
  • 5-Bromo-2-methoxyphenol: Methoxy instead of isobutoxy.
  • 5-Bromo-2-ethoxyphenol: Ethoxy substituent.
Physicochemical Properties
Property 5-Bromo-2-isobutoxyphenol 5-Chloro-2-isobutoxyphenol 5-Bromo-2-methoxyphenol
Molecular Weight (g/mol) 245.1 (hypothetical) 200.6 217.0
Melting Point (°C) 85–87 (estimated) 72–75 90–92
LogP (log octanol-water) 3.2 2.8 2.5
Solubility in Water Low (<1 mg/mL) Moderate (5–10 mg/mL) Low (<1 mg/mL)

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher atomic mass and polarizability increase molecular weight and logP, reducing aqueous solubility compared to the chloro analog.
  • Isobutoxy vs. Smaller Alkoxy Groups : The branched isobutoxy group enhances lipophilicity (higher logP) compared to methoxy or ethoxy, but reduces crystallinity (lower melting point than methoxy analog).
Reactivity and Stability
  • Electrophilic Substitution : Bromine’s strong electron-withdrawing effect directs further substitution to the 4-position in nitration or sulfonation reactions, unlike chloro analogs, which exhibit weaker directing effects.
  • Oxidative Stability : The isobutoxy group’s steric bulk improves resistance to oxidative degradation compared to methoxy or ethoxy derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.